Cas no 4057-84-5 (Cholan-24-oic acid,3-(acetyloxy)-, (3a,5b)-)

Cholan-24-oic acid,3-(acetyloxy)-, (3a,5b)- structure
4057-84-5 structure
Product Name:Cholan-24-oic acid,3-(acetyloxy)-, (3a,5b)-
Numero CAS:4057-84-5
MF:C26H42O4
MW:418.609288692474
CID:324982
Update Time:2024-02-29

Cholan-24-oic acid,3-(acetyloxy)-, (3a,5b)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Cholan-24-oic acid,3-(acetyloxy)-, (3a,5b)-
    • LogP
    • ACETYLLITHOCHOLIC ACID
    • LITHOCHOLIC ACID ACETATE
    • ACETOXYLITHOCHOLIC ACID
    • 5-BETA-CHOLANIC ACID-3-ALPHA-OL ACETATE
    • 5BETA-CHOLANIC ACID-3ALPHA-OL 3-ACETATE
    • 4-(1-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
    • Ursodeoxycholic Acid Impurity 1
    • Cholan-24-oic acid, 3-(acetyloxy)-, (3α,5β)-
    • Inchi: 1S/C26H42O4/c1-16(5-10-24(28)29)21-8-9-22-20-7-6-18-15-19(30-17(2)27)11-13-25(18,3)23(20)12-14-26(21,22)4/h16,18-23H,5-15H2,1-4H3,(H,28,29)/t16-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1
    • Chiave InChI: FCQRLHQHKFKTQE-HCTDMSSWSA-N
    • Sorrisi: [C@@]12([H])CC[C@H]([C@H](C)CCC(=O)O)[C@@]1(C)CC[C@]1([H])[C@@]3(C)CC[C@@H](OC(=O)C)C[C@@]3([H])CC[C@@]21[H]

Proprietà calcolate

  • Massa esatta: 418.30846
  • Massa monoisotopica: 418.30831
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 5
  • Complessità: 689
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 74.6

Proprietà sperimentali

  • Densità: 1.095
  • Punto di ebollizione: 559.1°Cat760mmHg
  • Punto di infiammabilità: 306°C
  • Indice di rifrazione: 1.525
  • PSA: 74.6
  • LogP: 6.07790

Cholan-24-oic acid,3-(acetyloxy)-, (3a,5b)- Letteratura correlata

  • 1. Functionalisation of saturated hydrocarbons. Part 7. On the mechanism of the degradation of the cholesterol side-chain to 20-ketone by oxidation with the Gif system
    Derek H. R. Barton,Jean Boivin,David Crich,Christopher H. Hill J. Chem. Soc. Perkin Trans. 1 1986 1805
  • 2. 548. The application of the method of molecular-rotation differences to steroids. Part XIII. Some bile acid derivatives
    D. H. R. Barton,C. J. W. Brooks J. Chem. Soc. 1949 2596
  • 3. Conversion of acids into acid chlorides and alcohols into alkyl chlorides using a polymer-supported phosphine in carbon tetrachloride
    Philip Hodge,Graham Richardson J. Chem. Soc. Chem. Commun. 1975 622
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.